molecular formula C5H5IN2O2 B347901 (4-iodo-1H-pyrazol-1-yl)acetic acid CAS No. 6752-13-2

(4-iodo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B347901
CAS No.: 6752-13-2
M. Wt: 252.01g/mol
InChI Key: VYRSJDHAOMNMLF-UHFFFAOYSA-N
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Description

(4-Iodo-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and an acetic acid group at the 1-position. Its molecular formula is C₅H₅IN₂O₂ (molecular weight: 252.01 g/mol), with a SMILES notation of C1=C(C=NN1CC(=O)O)I and InChIKey VYRSJDHAOMNMLF-UHFFFAOYSA-N .

Chemical Reactions Analysis

Types of Reactions

(4-iodo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced with other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-iodo-1H-pyrazol-1-yl)acetic acid is primarily determined by its interactions with molecular targets in biological systems. The pyrazole ring can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The iodine atom can also participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares (4-iodo-1H-pyrazol-1-yl)acetic acid with analogs differing in substituents or functional groups:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid Bromine at 4-position 205.00 Smaller halogen (Br) reduces leaving-group reactivity compared to iodine .
2-(4-Amino-1H-pyrazol-1-yl)acetic acid Amino group at 4-position 141.12 Increased basicity and hydrogen-bonding capacity; altered biological targeting .
2-(4-Nitro-1H-pyrazol-1-yl)acetic acid Nitro group at 4-position 171.10 Electron-withdrawing nitro group enhances acidity of acetic acid moiety .
2-(4-Iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid Methyl and phenyl groups at 3/5-positions 327.16 Steric bulk reduces solubility; phenyl enhances lipophilicity for membrane interactions .
4-(1H-Pyrazol-1-yl)butanoic acid Butanoic acid chain instead of acetic acid 154.15 Longer chain increases hydrophobicity; reduced metabolic stability .

Biological Activity

(4-iodo-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an iodine substituent at the 4-position and an acetic acid functional group at the 1-position. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit key enzymes involved in various biochemical pathways. For instance, some derivatives have been shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation and metastasis .
  • Target Interaction : The compound may interact with multiple biological targets, including receptors and enzymes, leading to various therapeutic effects such as anti-inflammatory and anticancer activities .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor effects across various cancer cell lines. For example, compounds derived from similar structures have shown cytotoxicity against breast cancer (MCF-7), glioblastoma (U-87 MG), and non-small cell lung cancer (A549) cells .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Study Findings Cell Lines Tested
Study 1Inhibition of tubulin polymerization leading to reduced cancer cell proliferation.MCF-7, A549
Study 2Significant cytotoxicity observed in pyrazole derivatives against glioblastoma cells.U-87 MG
Study 3Anti-inflammatory effects demonstrated through COX inhibition assays.Various

Case Study: Antitumor Activity

In a recent study, a series of pyrazole derivatives were synthesized, including this compound. These compounds were tested against several cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited IC50 values indicating potent cytotoxicity.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Showed significant growth inhibition.
  • A549 (Non-Small Cell Lung Cancer) : Demonstrated effective apoptosis induction.

The results highlighted that the presence of the iodine atom in the structure enhances the compound's interaction with cellular targets, contributing to its antitumor efficacy .

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSJDHAOMNMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6752-13-2
Record name 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
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